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Compound of Interest

Compound Name:
N-(4-

(Benzyloxy)phenyl)formamide

CAS No.: 479075-72-4

Cat. No.: B3179793

Get Quote

Abstract & Scientific Rationale
Formoterol is a potent, long-acting

-adrenoceptor agonist (LABA) characterized by a unique 3-formamido-4-hydroxy substitution
pattern on the phenylethanolamine core.[1] The synthesis of this moiety hinges on the precise
introduction of the formamide group relative to the phenolic hydroxyl.[1]

The intermediate N-[2-benzyloxy-5-(oxiran-2-yl)phenyl]formamide (a functionalized analog of

the user's topic molecule) serves as the electrophilic "Left-Hand Side" (LHS) fragment.[1] It

couples with the nucleophilic "Right-Hand Side" (RHS) amine to assemble the Formoterol

backbone.[1] The benzyl group acts as a robust protecting group for the phenol, surviving the

basic conditions of epoxide opening, while the formamide moiety is installed early to avoid late-

stage chemoselectivity issues.[1]
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Regiocontrol: Early installation of the formamide group (via nitration/reduction/formylation

sequences) prevents isomer scrambling.

Safety: The benzyl ether reduces the oxidative susceptibility of the electron-rich phenol

during the coupling step.[1]

Stereocontrol: The epoxide (or corresponding bromoketone) can be generated

enantioselectively to target (R,R)-Formoterol (Arformoterol).

Chemical Basis & Retrosynthesis
The synthesis relies on the coupling of an electrophilic styrene oxide derivative with a chiral

amine.[1]
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Figure 1: Retrosynthetic analysis showing the critical role of the formamide-functionalized

epoxide (LHS).

Experimental Protocols
Protocol A: Synthesis of the LHS Intermediate
Target Molecule: N-[2-benzyloxy-5-(oxiran-2-yl)phenyl]formamide Starting Material: 4-

Hydroxyacetophenone[1]

Step 1: Regioselective Nitration & Protection[1]
Nitration: Dissolve 4-hydroxyacetophenone in glacial acetic acid. Add fuming

dropwise at 0-5°C. The hydroxyl group directs the nitro group to the ortho position (position
3).[1]

Checkpoint: Confirm formation of 3-nitro-4-hydroxyacetophenone via TLC (Mobile phase:

Hexane/EtOAc 7:3).

Benzylation: Treat the crude nitro-phenol with benzyl bromide (

) and

in DMF at 60°C for 4 hours.

Yield: Typically >90%.[1][2]

Product: 4-Benzyloxy-3-nitroacetophenone.[1][3]

Step 2: Functionalization & Formylation
This step converts the nitro-ketone into the formamido-epoxide.[1]

Bromination: React 4-benzyloxy-3-nitroacetophenone with

or NBS in chloroform to yield 2-bromo-1-(4-benzyloxy-3-nitrophenyl)ethanone.

Reduction (Nitro to Amine):

Reagent: Iron powder/Acetic acid or
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/HCl.[1] (Avoid catalytic hydrogenation here to prevent premature benzyl cleavage).

Condition: Reflux for 2 hours.[1]

Product: 1-(3-amino-4-benzyloxyphenyl)-2-bromoethanone (unstable, proceed

immediately).[1]

Formylation:

Dissolve the crude amine in a mixture of Formic Acid and Acetic Anhydride (prepared in

situ at 0°C).

Stir at Room Temperature (RT) for 1 hour.

Mechanism:[4][5][6][7][8] Nucleophilic attack of the amine on the mixed anhydride.[1]

Product:N-[2-benzyloxy-5-(2-bromoacetyl)phenyl]formamide.[1]

Reduction & Cyclization (Epoxidation):

Reduce the ketone using

in MeOH/THF at 0°C to the bromohydrin.[1]

Treat with aqueous NaOH or

to effect intramolecular

displacement of the bromide.[1]

Final Product:N-[2-benzyloxy-5-(oxiran-2-yl)phenyl]formamide.[1]

Protocol B: Coupling and Deprotection (Formoterol
Formation)
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Parameter Specification Rationale

Solvent DMSO or Toluene/IPA

High polarity (DMSO) favors

epoxide opening; Toluene

allows reflux.[1]

Stoichiometry 1.0 eq LHS : 1.1 eq RHS

Slight excess of amine ensures

complete consumption of the

epoxide.

Temperature 110-120°C

Required to overcome the

activation energy of the

sterically hindered epoxide.[1]

Time 18-24 Hours
Long duration required for high

conversion (>98%).

Procedure:

Coupling: Charge the reaction vessel with N-[2-benzyloxy-5-(oxiran-2-yl)phenyl]formamide

(LHS) and N-[1-(4-methoxyphenyl)propan-2-yl]amine (RHS).

Heat to 120°C under

atmosphere. Monitor consumption of epoxide by HPLC.

Isolation: Cool to RT. Extract with Ethyl Acetate.[1][2][5][7][9] Wash with water to remove

DMSO.[1] Concentrate to obtain Dibenzyl Formoterol.[1]

Deprotection (Hydrogenolysis):

Dissolve the dibenzyl intermediate in EtOH.

Add 10% Pd/C catalyst (5 wt% loading).

Hydrogenate at 40 psi

at RT for 3-6 hours.
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Note: The formamide group is stable under these conditions; only the O-benzyl groups are

cleaved.[1]

Salt Formation: Filter catalyst.[1] Add Fumaric acid (0.5 eq) to crystallize Formoterol

Fumarate Dihydrate.

Critical Process Parameters (CPPs) & Quality
Control
Impurity Profiling
The para-isomer (N-(4-(benzyloxy)phenyl)formamide) discussed in the topic is a potential

impurity if the initial nitration lacks regioselectivity.

Impurity Origin Detection (HPLC) Limit

Regioisomer A

2-nitro-4-benzyloxy...

(from nitration at pos

2)

RRT ~0.85 < 0.15%

Dimer
Self-reaction of

epoxide
RRT ~1.2 < 0.10%

De-formylated
Hydrolysis of

formamide
RRT ~0.6 < 0.10%

Analytical Method (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1]

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Mobile Phase B: Acetonitrile.[1][9]

Gradient: 10% B to 90% B over 20 min.

Detection: UV at 214 nm (Amide band) and 280 nm (Aromatic).
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Process Workflow Diagram

Quality Control Gates
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Figure 2: Step-by-step process flow for the conversion of acetophenone precursors to

Formoterol via the formamide intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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